The compound is cataloged in various chemical databases, including PubChem and BenchChem, where it is listed under the CAS number 328956-24-7. Its structural uniqueness arises from the presence of a bromine atom at the sixth position and a methyl group at the third position of the quinazolinone ring system .
The synthesis of 6-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one typically involves the bromination of 3,4-dihydro-3-methyl-2(1H)-quinazolinone. This reaction can be performed using bromine or other brominating agents in suitable solvents under controlled temperature conditions.
General Synthetic Route:
This method has been optimized for yield and purity in laboratory settings but lacks extensive documentation regarding industrial-scale production.
6-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one can participate in various chemical reactions:
Types of Reactions:
Common Reagents:
These reactions can yield various derivatives with different functional groups replacing the bromine atom .
The mechanism of action for 6-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one primarily involves its interaction with biological targets at the molecular level. Studies have indicated that compounds within this class may exhibit antiproliferative activity against cancer cell lines by inducing apoptosis and cell cycle arrest.
For example, one study demonstrated that related quinazoline derivatives could induce apoptosis in A549 lung cancer cells through specific signaling pathways involving epidermal growth factor receptor inhibition . These findings suggest that the mechanism involves complex interactions with cellular receptors leading to altered cell proliferation dynamics.
The physical properties of 6-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one include:
The chemical properties include:
Relevant Data:
The compound's stability and reactivity are influenced by the presence of the bromine substituent, which can participate in nucleophilic substitution reactions .
6-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one has potential applications in medicinal chemistry due to its biological activity. It serves as a scaffold for developing new anticancer agents and other therapeutic compounds targeting various diseases. Its derivatives are being explored for their efficacy against specific cancer cell lines, making them candidates for further drug development studies . Additionally, the compound's ability to undergo diverse chemical reactions allows for the synthesis of a wide range of functionalized derivatives suitable for biological testing.
The quinazolinone core is constructed through intramolecular cyclization, with two dominant methodologies emerging: solid-phase synthesis and solution-phase cyclization. Solid-phase approaches leverage resin-bound intermediates for combinatorial library generation. Wang et al. demonstrated that 3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid immobilized on Wang resin undergoes nucleophilic aromatic substitution with primary amines, followed by reduction and acid-mediated cyclization to yield 3,4-dihydroquinazolin-2(1H)-ones [1]. This method facilitates high-throughput synthesis but suffers from moderate yields (17–93%) due to challenges in isolating aromatic amine derivatives [1].
Solution-phase cyclization offers higher efficiency for discrete compounds. The most effective route involves condensation of 5-bromoanthranilic acid with N-methylacetamide under dehydrating conditions. Alternatively, microwave-assisted cyclocondensation of 2-amino-5-bromobenzamide with acetaldehyde (20 mol% SnCl₂ catalyst, 150°C, 20 min) achieves near-quantitative yields by accelerating imine formation and subsequent cyclization [7]. Acetic acid catalysis under reflux provides a lower-cost alternative, though with reduced efficiency (70–85% yield) [7].
Table 1: Cyclization Methods for Quinazolinone Core Synthesis
Method | Conditions | Yield Range | Advantages/Limitations |
---|---|---|---|
Solid-phase synthesis | Wang resin, DIPEA, DCM, 24h | 17–93% | Combinatorial diversity; complex purification |
Microwave-assisted | SnCl₂ (20 mol%), 150°C, 20 min | 95–99% | Rapid; high yield; energy-intensive |
Acetic acid catalysis | HOAc reflux, 8h | 70–85% | Low cost; moderate yield |
Regioselective bromination is achieved via electrophilic aromatic substitution (EAS) or pre-functionalized building blocks. EAS using bromine (Br₂) in acetic acid exhibits poor selectivity, generating 6-,7-, and 8-bromo isomers. In contrast, N-bromosuccinimide (NBS) in acetonitrile at 0–5°C selectively brominates the 6-position due to the ortho-directing effect of the adjacent amine/carbonyl group [5] . This method achieves >95% regioselectivity for 6-bromo-3-methyl derivatives at gram scale [5].
Positional isomers require distinct synthetic routes:
Isomer identity is confirmed by NMR spectroscopy: 6-Bromo isomers exhibit characteristic coupling patterns (J5,7 = 2.5 Hz) in 1H NMR, while 7-bromo analogues show distinct aromatic splitting [5].
Table 2: Bromination Strategies for Quinazolinone Derivatives
Brominating Agent | Position | Conditions | Regioselectivity | CAS Number |
---|---|---|---|---|
NBS | C6 | CH₃CN, 0–5°C, 2h | >95% | 328956-24-7 |
Br₂/HOAc | Mixed | Reflux, 12h | <50% (C6) | N/A |
Pre-brominated anthranilic acid | C7 | Cyclization step | 100% | 1188442-45-6 |
One-pot methodologies minimize intermediate purification and improve atom economy. An optimized sequence combines anthranilic acid bromination, cyclization, and N-methylation in a single reactor:
This approach achieves 85% overall yield with a total reaction time of 4 hours, compared to <60% yield for multi-step sequences [5] . Microwave irradiation further enhances efficiency, reducing cyclization time from hours to minutes while maintaining yields >90% [7]. Key parameters include:
The 3-methyl group serves as a handle for strategic diversification to enhance pharmacological properties. Two principal methods enable N-alkylation:
Notably, steric effects dominate regioselectivity: Bulky substituents favor N3-alkylation over N1-functionalization due to reduced steric hindrance [8]. X-ray crystallography confirms that N3-alkylated derivatives maintain planarity with the quinazolinone core, facilitating protein binding [8].
Table 3: Functionalization Strategies at the 3-Position
Method | Reagents | Substituents Installed | Yield Range | Application Context |
---|---|---|---|---|
Reductive amination | RCHO, NaBH₄, MeOH | Benzyl, p-fluorobenzyl | 75–88% | Kinase inhibitor scaffolds |
Acylation | RCOCl, pyridine, 0°C | Acetyl, benzoyl | 80–92% | BET inhibitor optimization |
Sulfonylation | ArSO₂Cl, K₂CO₃, DMF | Tosyl, mesyl | 78–85% | Solubility enhancement |
Fragment-based drug design exploited these reactions to develop BET bromodomain inhibitors. Optimization of 6-bromo-3-methyl fragment (ligand efficiency = 0.45) incorporated sulfonamide-linked heterocycles at N3, improving BRD4(1) binding affinity to Kd = 140 nM [8]. The synthetic route involved:i) Bromination at C6 via NBSii) Sulfonation using chlorosulfonic acid to form sulfonyl chloride intermediateiii) Coupling with piperazine derivatives [8]
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1